“3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde” is a chemical compound with the CAS Number: 1018516-49-8. It has a molecular weight of 188.23 and its IUPAC name is 3-isopropylimidazo[1,5-a]pyridine-1-carbaldehyde .
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The recent synthetic methodologies involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
The molecular structure of “3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde” includes a significant structural component of a large number of agrochemicals and pharmaceuticals .
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
The physical form of “3-(Propan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde” is a powder .
The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine can be achieved through several methods. The most common synthetic routes include:
The molecular structure of 3-(Propan-2-yl)imidazo[1,5-a]pyridine is characterized by:
3-(Propan-2-yl)imidazo[1,5-a]pyridine can participate in various chemical reactions:
The mechanism of action for compounds like 3-(Propan-2-yl)imidazo[1,5-a]pyridine often involves interaction with specific enzymes or receptors:
Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .
Common spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
3-(Propan-2-yl)imidazo[1,5-a]pyridine has several scientific applications:
The imidazo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle characterized by a five-membered imidazole ring fused with a six-membered pyridine ring at the [1,5-a] junction. This specific fusion pattern creates a unique electronic distribution and planar topology that facilitates robust interactions with diverse biological targets. The scaffold features three principal positions for functionalization (C1, C3, N2), each offering distinct opportunities for structure-activity relationship (SAR) optimization:
Table 1: Key Functionalization Sites and Roles in Imidazo[1,5-a]pyridine
Position | Chemical Environment | Common Modifications | Biological Role |
---|---|---|---|
N2 | Basic Nitrogen | Hydrogen, Alkyl Groups | H-bond Acceptor; Influences Solubility |
C3 | Electron-Deficient | Alkyl (e.g., Isopropyl), Aryl, Heteroaryl | Hydrophobic Pocket Binding; Selectivity Modulation |
C1 | Electrophilic Carbon | Amides, Esters, Ketones, Aryl | π-Stacking; H-bond Donor/Acceptor |
Quantum chemical calculations reveal that substitutions at C3 significantly alter the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, impacting electronic transitions critical for target recognition. Vibrational spectroscopy identifies signature IR/Raman bands (e.g., 1614–1626 cm⁻¹, 690–798 cm⁻¹) serving as diagnostic tools for confirming scaffold integrity in synthesized derivatives [2]. The scaffold's bioisosteric relationship with purines enables mimicry of adenosine triphosphate (ATP) in kinase binding sites, while its enhanced metabolic stability compared to imidazole alone underpins prolonged pharmacological effects [5] [7].
Early exploration of imidazo[1,5-a]pyridines focused on gastrointestinal applications, exemplified by zolimidine (anti-ulcer) developed in the 1970s. The 1980s–1990s witnessed diversification into central nervous system (CNS) targets, though clinical candidates like alpidem (anxiolytic) faced safety challenges. A pivotal shift occurred with the discovery that C3 substituents, particularly isopropyl, could radically alter pharmacological profiles:
Table 2: Evolution of Key Imidazo[1,5-a]pyridine Derivatives
Era | Representative Compound | C3 Substituent | Primary Target/Indication | Development Milestone |
---|---|---|---|---|
1970s | Zolimidine | H | Gastric H⁺/K⁺-ATPase (Ulcer) | Marketed |
1980s-1990s | Alpidem | H | GABAₐ Receptor (Anxiety) | Approved (Withdrawn) |
2000s | Suven-5a | Isopropyl | 5-HT4 Receptor (Alzheimer’s) | Preclinical Optimization |
2010s | Telacebec (Q203) | Ethyl | Cytochrome bcc (Tuberculosis) | Phase II Clinical Trials |
2020s | PDE1 Inhibitors (e.g., US11535611B2) | Varied | PDE1 (CNS Disorders) | Patented |
The 3-(propan-2-yl) variant (PubChem CID: 21786109, C₁₀H₁₂N₂) epitomizes scaffold versatility, enabling applications from neurodegenerative disease to oncology [1] [4].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2